2-(Methylsulfonyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOCAQPWSXBFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277594 | |

| Record name | 2-(Methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-89-1 | |

| Record name | 5395-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylsulfonylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of 2-(Methylsulfonyl)benzaldehyde

An In-depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde

This guide provides a comprehensive technical overview of this compound (CAS No. 5395-89-1), a key chemical intermediate in organic synthesis and drug discovery. Its unique bifunctional nature, featuring both a reactive aldehyde and an electron-withdrawing sulfonyl group, makes it a valuable building block for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, and handling.

Section 1: Core Physicochemical Properties and Structure

This compound is a solid organic compound at standard conditions. The presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position significantly influences the reactivity of the aromatic ring and the aldehyde functional group.

Structural and Chemical Identifiers

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 5395-89-1 | [1] |

| Molecular Formula | C₈H₈O₃S | |

| Molecular Weight | 184.21 g/mol | [1] |

| Physical Form | Solid | |

| InChI | 1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | [1] |

| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N | |

| SMILES String | CS(=O)(=O)C1=CC=CC=C1C=O | |

| MDL Number | MFCD11052332 | [1] |

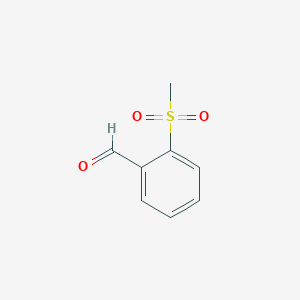

Chemical Structure

The structure consists of a benzene ring substituted with an aldehyde group and a methylsulfonyl group at positions 1 and 2, respectively.

Caption: 2D structure of this compound.

Section 2: Synthesis and Purification Protocols

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a reliable route can be extrapolated from methods used for its isomers, such as 4-(methylsulfonyl)benzaldehyde. A common and effective method involves the oxidation of the corresponding thioether, 2-(methylthio)benzaldehyde.

Proposed Synthesis: Oxidation of 2-(Methylthio)benzaldehyde

This two-step process begins with the formation of the thioether followed by its oxidation to the sulfone. A general method for synthesizing the related 4-isomer involves reacting p-chlorobenzaldehyde with sodium methyl mercaptide, followed by oxidation with hydrogen peroxide.[2] A similar approach can be applied for the 2-isomer.

Step-by-Step Experimental Protocol:

-

Thioether Formation:

-

To a solution of 2-chlorobenzaldehyde in a suitable solvent (e.g., DMSO, DMF), add sodium thiomethoxide (CH₃SNa).

-

The reaction is typically performed at room temperature or with gentle heating, and its progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield crude 2-(methylthio)benzaldehyde.

-

-

Oxidation to Sulfone:

-

Dissolve the crude 2-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or formic acid.

-

Slowly add an oxidizing agent, typically an excess of 30% hydrogen peroxide (H₂O₂), to the solution while maintaining the temperature with an ice bath to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature until the oxidation is complete (monitored by TLC).

-

The final product, this compound, is isolated by pouring the reaction mixture into cold water, which causes the product to precipitate. The solid is then collected by filtration.

-

Caption: General synthetic workflow for this compound.

Purification

The crude product obtained from synthesis often contains residual acids and other impurities. A standard purification protocol involves recrystallization.

-

Recrystallization:

-

Dissolve the crude solid in a minimum amount of a hot solvent system, such as an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

-

Purity Assessment:

-

The purity of the final product should be confirmed by measuring its melting point and running analytical tests such as NMR spectroscopy.

-

Section 3: Spectral Analysis and Characterization

Analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following section outlines the expected spectral data.

| Technique | Expected Features |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ~10.0-10.5 ppm. Aromatic Protons: Multiplets, δ ~7.5-8.2 ppm. Methyl Protons (CH₃): Singlet, δ ~3.2-3.4 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): δ ~190-193 ppm. Aromatic Carbons: δ ~125-145 ppm. Methyl Carbon (CH₃): δ ~43-45 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption, ~1700-1720 cm⁻¹. S=O Stretch (Sulfone): Two strong absorptions, ~1300-1350 cm⁻¹ (asymmetric) and ~1140-1160 cm⁻¹ (symmetric). Aromatic C-H Stretch: Weak absorption, >3000 cm⁻¹. |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive structural information. A spectrum available from ChemicalBook for 2-methylsulfonylbenzaldehyde in CDCl₃ confirms the key proton environments.[3]

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded by the electronegative oxygen atom and the aromatic ring current, appearing as a singlet far downfield (~10.4 ppm).

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex set of multiplets in the aromatic region (~7.6-8.2 ppm). The ortho- and para-protons to the aldehyde and sulfonyl groups will be shifted differently due to their distinct electronic environments.

-

Methyl Protons: The three protons of the methyl group attached to the sulfonyl group are in a single chemical environment and will appear as a sharp singlet (~3.3 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

The most prominent peak will be the strong C=O stretch of the aldehyde carbonyl group, typically found around 1710 cm⁻¹.[4]

-

Two characteristic strong peaks for the sulfonyl group (S=O) will be present, corresponding to asymmetric and symmetric stretching vibrations.

-

Weaker C-H stretching peaks for the aldehyde proton can sometimes be observed as a Fermi doublet around 2720 cm⁻¹ and 2820 cm⁻¹.[4]

Caption: Standard workflow for chemical characterization.

Section 4: Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including Wittig reactions, reductive aminations, and condensation reactions like the aldol condensation.[5] The electron-withdrawing nature of the ortho-sulfonyl group enhances the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[6]

-

Aromatic Ring: The methylsulfonyl group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position.

Stability and Storage

Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[7]

Safety and Handling

According to supplier safety information, this compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 - Harmful if swallowed.

-

Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[10]

Section 5: Applications in Research and Development

The unique substitution pattern of this compound makes it a specialized reagent in organic synthesis and medicinal chemistry.

-

Pharmaceutical Intermediates: Aromatic sulfones are prevalent motifs in many pharmaceuticals. The 4-isomer, 4-(Methylsulfonyl)benzaldehyde, is a known intermediate in the synthesis of the antibiotic Thiamphenicol and is used in preparing arylidene-thiazolidinedione derivatives for treating type 2 diabetes.[2][7] By extension, the 2-isomer serves as a critical building block for accessing novel analogs and scaffolds where ortho-substitution is required for specific biological targets.

-

Covalent Modifiers: The sulfonyl group can act as a recognition element, while the aldehyde allows for the formation of covalent bonds with biological nucleophiles, such as lysine residues in proteins, through Schiff base formation. Related 2-sulfonylpyrimidine compounds have been studied for their ability to selectively arylate cysteine residues in proteins.[11] This dual functionality makes it a candidate for designing targeted covalent inhibitors and chemical probes.

-

Organic Synthesis: As a bifunctional molecule, it is a versatile starting material for synthesizing more complex heterocyclic systems and other fine chemicals.

Conclusion

This compound is a valuable and versatile chemical reagent with significant potential in drug discovery and materials science. Its well-defined physicochemical properties, combined with the distinct reactivity of its aldehyde and sulfonyl functionalities, provide chemists with a powerful tool for molecular design and synthesis. Proper handling and storage are essential to maintain its integrity and ensure laboratory safety. This guide serves as a foundational resource for professionals seeking to leverage the unique chemical attributes of this compound in their research and development endeavors.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 3. 2-methylsulfonylbenzaldehyde(5395-89-1) 1H NMR spectrum [chemicalbook.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. pubs.acs.org [pubs.acs.org]

2-(Methylsulfonyl)benzaldehyde CAS number 5395-89-1

An In-depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde (CAS 5395-89-1)

Introduction

This compound, with CAS number 5395-89-1, is an aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry.[1][2] Its unique bifunctional nature, featuring both a reactive aldehyde group and an electron-withdrawing methylsulfonyl moiety, makes it a valuable intermediate in the synthesis of complex organic molecules. The methylsulfonyl group, in particular, is a privileged functional group in medicinal chemistry, known for enhancing physicochemical properties such as solubility and metabolic stability in drug candidates.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the synthesis, key reactions, analytical characterization, and safe handling of this versatile compound.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a melting point of approximately 98°C.[4] Its structure combines an ortho-substituted benzene ring with an aldehyde group, a key site for nucleophilic addition and condensation reactions, and a methylsulfonyl group which influences the electronic properties of the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 5395-89-1 | [1][2][4] |

| Molecular Formula | C₈H₈O₃S | |

| Molecular Weight | 184.21 g/mol | |

| Melting Point | 98-101 °C | [4] |

| Appearance | Solid | |

| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N | |

| SMILES | CS(=O)(=O)C1=CC=CC=C1C=O |

Synthesis Pathway: A Two-Step Approach

The most common and industrially relevant synthesis of this compound involves a two-step process. This strategy begins with the synthesis of the thioether precursor, 2-(methylthio)benzaldehyde, followed by its selective oxidation to the corresponding sulfone. This approach is advantageous due to the availability of starting materials and the high yields achievable. A similar methodology has been detailed for the para-isomer, demonstrating the robustness of this synthetic route.[5]

Experimental Protocol: Synthesis of 2-(Methylthio)benzaldehyde

This protocol describes the synthesis of the precursor 2-(methylthio)benzaldehyde (CAS 7022-45-9) via nucleophilic aromatic substitution, adapted from established methods for related isomers.[5] The reaction utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous sodium methyl mercaptide and the organic substrate.

Methodology:

-

Reactor Setup: To a stirred reactor, add an aqueous solution of sodium methyl mercaptide.

-

Addition of Reactants: Add 2-chlorobenzaldehyde and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the solution. The molar ratio of 2-chlorobenzaldehyde to sodium methyl mercaptide is typically 1:1.1 to 1:1.5 to ensure complete conversion.[5]

-

Reaction Conditions: Heat the mixture and maintain the reaction temperature, monitoring the progress by Thin-Layer Chromatography (TLC). The reaction is complete when the 2-chlorobenzaldehyde spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. The organic layer containing the product, 2-(methylthio)benzaldehyde, will separate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any residual product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.[6]

Experimental Protocol: Oxidation to this compound

This protocol details the oxidation of the intermediate thioether to the final sulfone product using hydrogen peroxide as a clean and efficient oxidant.[5]

Methodology:

-

Oxidizing Mixture Preparation: In a reactor, prepare a mixture of hydrogen peroxide, sulfuric acid, and an oxidation catalyst such as manganous sulfate or sodium tungstate.[5]

-

Addition of Substrate: Warm the mixture to 40–45°C. Slowly add the crude 2-(methylthio)benzaldehyde from the previous step while maintaining the reaction temperature between 55–65°C.[5]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Neutralization and Crystallization: Carefully add an aqueous solution of sodium hydroxide to neutralize the acid and adjust the pH to approximately 7.5. This step may also convert any over-oxidized carboxylic acid byproduct into its water-soluble sodium salt.[5]

-

Isolation: Cool the mixture to below 25°C to induce crystallization. Collect the solid product by suction filtration.

-

Drying: Wash the filter cake with cold water and dry in an oven at 60-70°C to yield the final product, this compound.[5] Purity can be assessed by HPLC.

Key Reactions and Applications in Drug Discovery

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

-

Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) and amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions are fundamental in building molecular complexity. For instance, benzaldehydes are key reactants in the synthesis of benzimidazole derivatives, a common scaffold in medicinal chemistry.[7]

-

Reductive Amination: The aldehyde can be converted to a wide range of secondary and tertiary amines through reductive amination, a cornerstone reaction in drug development for introducing basic nitrogen centers.

-

Aldol and Related Reactions: As an aldehyde, it can participate in aldol-type reactions, forming carbon-carbon bonds to construct larger molecular frameworks.[8]

-

Precursor to Heterocycles: It is a common precursor for the synthesis of various heterocyclic systems. For example, reaction with 2-aminothiophenol can yield 2-substituted benzothiazoles, another important heterocyclic motif in drug discovery.[9]

The methylsulfonyl group often imparts desirable properties to the final molecule, including increased polarity and the ability to act as a hydrogen bond acceptor, which can improve pharmacokinetic profiles.[3]

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) and UV detection is generally effective. This technique can separate the final product from starting materials and byproducts like the corresponding carboxylic acid or sulfoxide.[10]

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) can also be used for purity analysis, particularly for checking for volatile impurities. A polar capillary column is suitable, with a temperature program designed to separate benzaldehyde, the precursor thioether, and the final sulfone product based on their boiling points.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum will show characteristic peaks for the aldehyde proton (~10 ppm), the aromatic protons, and the methyl sulfonyl protons (singlet, ~3.3 ppm).

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (184.21 g/mol ).

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).

| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | [12] |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [12] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12][15]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward two-step synthesis from readily available precursors and the dual reactivity of its aldehyde and methylsulfonyl groups provide chemists with a powerful tool for constructing complex molecular architectures. Its application is particularly relevant in the field of drug discovery, where the incorporation of the methylsulfonyl moiety is a proven strategy for optimizing the properties of therapeutic agents. Adherence to established analytical methods and safety protocols is paramount to successfully and safely utilizing this compound in research and development.

References

- 1. 2-methylsulfonylbenzaldehyde | 5395-89-1 [chemicalbook.com]

- 2. 2-methylsulfonylbenzaldehyde CAS#: 5395-89-1 [amp.chemicalbook.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. 5395-89-1 CAS MSDS (2-methylsulfonylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 6. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. home.miracosta.edu [home.miracosta.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-(Methylsulfonyl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 2-(Methylsulfonyl)benzaldehyde is a bifunctional aromatic compound featuring a reactive aldehyde and an electron-withdrawing methylsulfonyl group in an ortho-relationship. This unique structural arrangement imparts distinct chemical properties that make it a valuable building block in organic synthesis and a compelling scaffold in medicinal chemistry. The aldehyde serves as a versatile handle for constructing complex molecular architectures, while the methyl sulfone moiety acts as a key modulator of physicochemical properties and a potential pharmacophore. This guide provides an in-depth analysis of its properties, outlines a robust synthetic protocol, explores its reactivity and applications in drug development, and details essential safety and handling procedures for researchers.

Core Physicochemical and Structural Properties

This compound is a solid organic compound whose identity and characteristics are defined by its specific molecular structure. Understanding these core attributes is fundamental to its effective use in research and development.

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| CAS Number | 5395-89-1 | [1] |

| Molecular Formula | C₈H₈O₃S | |

| Molecular Weight | 184.21 g/mol | [2] |

| SMILES String | CS(=O)(=O)C1=CC=CC=C1C=O | |

| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N |

Physical and Chemical Characteristics

The physical state and stability are critical for experimental design and storage.

| Property | Description | Source |

| Appearance | Solid form. | |

| Storage | Store in a freezer (-20°C) under an inert atmosphere for long-term stability. | [1] |

| Purity Note | This compound is often supplied for early discovery research, and suppliers may not provide comprehensive analytical data. Users are responsible for confirming identity and purity for their specific application. |

Structural Analysis

The functionality of this compound is dictated by the interplay between its two key functional groups.

-

Aldehyde Group (-CHO): This group is a potent electrophile and a hydrogen bond acceptor. Its reactivity is the cornerstone of many synthetic transformations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

-

Methylsulfonyl Group (-SO₂CH₃): Positioned at the ortho-position, this group is strongly electron-withdrawing. It significantly influences the reactivity of the aromatic ring and the aldehyde. It is also a metabolically robust group and a strong hydrogen bond acceptor, making it a valuable feature in drug design. The sulfone moiety can act as a bioisostere for other functional groups and, in certain contexts, can function as an electrophilic warhead for covalent enzyme inhibition.[3]

Synthesis and Mechanistic Insights

While various synthetic routes can be envisioned, one of the most direct and reliable methods for preparing this compound is through the oxidation of its thioether precursor, 2-(methylthio)benzaldehyde. This approach is favored for its high efficiency and the commercial availability of the starting material.

Retrosynthetic Approach & Rationale

The synthesis hinges on the selective oxidation of a sulfide to a sulfone without over-oxidizing the aldehyde functionality. Reagents like Oxone (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) are ideal for this transformation. Oxone is often preferred due to its stability, ease of handling, and straightforward workup. The reaction is typically performed in a biphasic solvent system or a polar solvent like methanol/water to facilitate the interaction between the organic substrate and the inorganic oxidant.

Experimental Protocol: Oxidation of 2-(methylthio)benzaldehyde

This protocol describes a representative procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(methylthio)benzaldehyde in a 1:1 mixture of methanol and water.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C. Causality Note: Cooling is crucial to control the exothermicity of the oxidation reaction and prevent potential side reactions or degradation of the aldehyde.

-

Addition of Oxidant: Slowly add a solution of Oxone (2.2 equivalents dissolved in water) to the cooled reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Self-Validation: The use of a separatory funnel allows for the clear separation of the organic product from the aqueous phase containing inorganic salts.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The dual functionality of this compound makes it a highly strategic starting material for building molecular libraries and developing targeted therapeutics.

The Aldehyde as a Synthetic Hub

The aldehyde group provides a reliable entry point for derivatization. It readily undergoes condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These reactions are fundamental to the synthesis of various heterocyclic scaffolds that form the core of many approved drugs. For instance, benzaldehyde derivatives are key precursors in the synthesis of quinolines, a privileged structure in medicinal chemistry.[4] Furthermore, the formation of thiosemicarbazones from aldehydes is a well-established strategy for creating compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[5][6]

The Sulfonyl Group in Molecular Design

The methyl sulfone is more than a passive structural element; it actively contributes to the biological profile of a molecule.

-

Covalent Inhibition: Heteroaromatic sulfones can act as "warheads" for covalent inhibitors. They are potent electrophiles that can undergo nucleophilic aromatic substitution with reactive cysteine residues in enzyme active sites.[3] This mechanism of action can lead to highly potent and selective drugs with prolonged target engagement. The development of 2-sulfonylpyrimidines as inhibitors of S. aureus Sortase A exemplifies this modern approach to drug design, which aims to combat bacterial virulence.[3]

-

Physicochemical Modulation: As a strong hydrogen bond acceptor and a metabolically stable group, the methyl sulfone can improve the solubility, absorption, and metabolic profile of a drug candidate.

Conceptual Pathway: Covalent Enzyme Inhibition

Caption: Covalent modification of a cysteine residue by a sulfonyl warhead.

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized or purchased compound is a critical step in any research workflow. While vendor-supplied data may be limited, standard analytical techniques can be used for full characterization.

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet around δ 10.0-10.5 ppm. - Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.5-8.5 ppm, characteristic of an ortho-disubstituted benzene ring. - Methyl Protons (SO₂CH₃): A sharp singlet around δ 3.0-3.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 190-195 ppm. - Aromatic Carbons (Ar-C): Multiple signals in the δ 125-145 ppm region. - Methyl Carbon (SO₂CH₃): A signal around δ 40-45 ppm. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of 184.21 (e.g., m/z = 184.02 for [M]⁺ or 185.03 for [M+H]⁺ in ESI+). |

| Infrared (IR) | - C=O Stretch: Strong absorption band around 1700 cm⁻¹. - S=O Asymmetric/Symmetric Stretch: Two strong absorption bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. |

Safety and Handling

This compound requires careful handling in a laboratory setting. Adherence to established safety protocols is mandatory to minimize risk.

Hazard Identification

| Hazard Category | Description | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. Related compounds may also cause skin, eye, and respiratory irritation (H315, H319, H335). | [2] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[8][9]

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, preferably in a freezer as recommended.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is a potent and versatile chemical reagent with significant value for professionals in organic synthesis and drug development. Its aldehyde and methyl sulfone groups provide two distinct points for molecular manipulation, enabling the creation of novel compounds with tailored biological activities. By understanding its synthesis, reactivity, and safety profile, researchers can effectively leverage this compound to advance their discovery programs, from fundamental chemical synthesis to the development of next-generation therapeutics.

References

- 1. 5395-89-1|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies [mdpi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. gustavus.edu [gustavus.edu]

An In-Depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Methylsulfonyl)benzaldehyde, a key chemical intermediate. We will delve into its fundamental properties, spectroscopic profile, synthesis, and safety considerations, offering insights valuable for its application in research and development.

Core Molecular Attributes

This compound is an aromatic compound characterized by a benzaldehyde ring substituted with a methylsulfonyl group at the ortho position.

Chemical Structure and Formula

The structure of this compound consists of a benzene ring with an aldehyde group (-CHO) and a methylsulfonyl group (-SO₂CH₃) attached to adjacent carbon atoms (position 1 and 2, respectively).

Molecular Formula: C₈H₈O₃S

IUPAC Name: this compound

CAS Number: 5395-89-1

Molecular Weight: 184.21 g/mol

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Physical Form | Solid | |

| InChI | 1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N | |

| SMILES | CS(=O)(=O)C1=CC=CC=C1C=O |

Spectroscopic Profile for Structural Elucidation

Spectroscopic data is crucial for the confirmation of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton, the aromatic protons, and the methyl protons of the sulfonyl group. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will show complex splitting patterns in the aromatic region (7-8.5 ppm) due to their ortho, meta, and para relationships. The methyl group protons will appear as a sharp singlet further upfield (around 3 ppm). A ¹H NMR spectrum for 2-methylsulfonylbenzaldehyde is available for reference.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (typically >190 ppm), the aromatic carbons (120-150 ppm), and the methyl carbon of the sulfonyl group (around 45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O Stretch (Aldehyde): A strong absorption band around 1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weaker bands around 2720 and 2820 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong absorption bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of 184.21.

Synthesis of this compound

The synthesis of sulfonyl compounds, including this compound, is of significant interest in medicinal chemistry due to their diverse biological activities. While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the provided search results, a general synthetic strategy can be inferred from related transformations. A common approach involves the oxidation of the corresponding sulfide.

A plausible synthetic route is outlined below. This is a generalized procedure and would require optimization for specific laboratory conditions.

Caption: Generalized synthesis workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via the oxidation of 2-(methylthio)benzaldehyde.

Materials:

-

2-(Methylthio)benzaldehyde

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)benzaldehyde in a suitable solvent such as acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide dropwise to the stirred solution. The temperature should be carefully monitored and maintained below a certain threshold to control the exothermicity of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Rationale for Experimental Choices:

-

Oxidizing Agent: Hydrogen peroxide is a common and relatively safe oxidizing agent for converting sulfides to sulfones. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) could also be employed.

-

Solvent: Acetic acid is often used as a solvent for such oxidations as it can activate the hydrogen peroxide.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like this compound.

Applications in Drug Discovery and Development

Aromatic aldehydes and sulfone-containing molecules are important pharmacophores in medicinal chemistry.

-

Building Block: this compound serves as a versatile starting material for the synthesis of more complex molecules

An In-Depth Technical Guide to the Spectral Analysis of 2-(Methylsulfonyl)benzaldehyde

This guide provides a comprehensive analysis of the spectral characteristics of 2-(Methylsulfonyl)benzaldehyde (CAS No: 5395-89-1), a key organic intermediate. Due to the limited availability of published, experimentally verified spectra for this specific ortho-isomer, this document leverages high-fidelity spectral prediction tools, contextualized with experimental data from its closely related para-isomer, 4-(Methylsulfonyl)benzaldehyde, to offer a robust and insightful interpretation for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

This compound is an aromatic compound featuring an aldehyde group and a methylsulfonyl group attached to a benzene ring at positions 1 and 2, respectively. The strong electron-withdrawing nature of both substituents, and their steric proximity, creates a unique electronic environment that is clearly reflected in its spectral data. Understanding this data is crucial for confirming its structure, assessing its purity, and predicting its reactivity in synthetic applications.

The structure and atom numbering scheme used throughout this guide are presented below.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aldehydic proton, the methyl protons of the sulfonyl group, and the four protons on the aromatic ring. The ortho-substitution pattern results in a complex splitting pattern for the aromatic protons, which are all chemically non-equivalent.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₇ (-CHO) | 10.5 - 10.7 | Singlet (s) | - | 1H |

| H₆ | 8.15 - 8.25 | Doublet (d) | ~7.8 | 1H |

| H₃ | 8.05 - 8.15 | Doublet (d) | ~7.8 | 1H |

| H₄, H₅ | 7.70 - 7.90 | Multiplet (m) | - | 2H |

| H₈ (-SO₂CH₃) | 3.30 - 3.40 | Singlet (s) | - | 3H |

| Note: This data is generated from NMR prediction software and should be used as a reference.[1] |

Expert Interpretation

-

Aldehydic Proton (H₇): The proton of the aldehyde group is expected to be the most downfield signal (δ 10.5-10.7 ppm). This significant deshielding is a hallmark of aldehydes and is caused by the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group.[2]

-

Aromatic Protons (H₃, H₄, H₅, H₆): The four aromatic protons are predicted to resonate in the range of δ 7.70-8.25 ppm. Both the aldehyde and methylsulfonyl groups are strong electron-withdrawing groups, which deshield all the aromatic protons, shifting them downfield compared to unsubstituted benzene (δ 7.34 ppm). The protons ortho and para to these deactivating groups are most affected. Specifically, H₆ (ortho to the aldehyde) and H₃ (ortho to the sulfonyl group) are expected to be the most downfield in the aromatic region. Due to the complex coupling interactions in an ortho-disubstituted system (an ABCD spin system), the central protons (H₄ and H₅) will likely appear as a complex multiplet.

-

Methyl Protons (H₈): The three protons of the methyl group attached to the sulfonyl group are predicted to appear as a sharp singlet around δ 3.30-3.40 ppm. The strong deshielding effect of the two adjacent oxygen atoms in the sulfonyl group pulls electron density away from the methyl group, shifting its signal significantly downfield from a typical aliphatic methyl group (which would be closer to δ 0.9 ppm).

Comparative Analysis: Ortho vs. Para Isomer

For context, the experimental ¹H NMR data for the related compound 4-(Methylsulfonyl)benzaldehyde shows two distinct doublets in the aromatic region, a consequence of the molecule's symmetry. In contrast, the lack of symmetry in the ortho-isomer, this compound, leads to four unique aromatic signals, resulting in a more complex spectrum. This distinction is a critical diagnostic tool for differentiating between the isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, all eight carbon atoms are chemically distinct and should produce eight unique signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C₇ (C=O) | 190.0 - 192.0 |

| C₂ (C-SO₂) | 141.0 - 143.0 |

| C₁ (C-CHO) | 136.0 - 138.0 |

| C₄ | 134.0 - 136.0 |

| C₆ | 132.0 - 134.0 |

| C₅ | 129.0 - 131.0 |

| C₃ | 127.0 - 129.0 |

| C₈ (-SO₂CH₃) | 44.0 - 46.0 |

| Note: This data is generated from NMR prediction software and should be used as a reference.[1][3] |

Expert Interpretation

-

Carbonyl Carbon (C₇): The carbon of the aldehyde group is the most downfield signal, predicted in the δ 190-192 ppm range. This is highly characteristic of aldehyde and ketone carbonyl carbons.[2]

-

Aromatic Carbons (C₁-C₆): The six aromatic carbons are spread over a range from δ 127-143 ppm. The two carbons directly attached to the electron-withdrawing substituents, C₁ and C₂, are expected to be significantly downfield. The remaining four carbons (C₃, C₄, C₅, C₆) will have distinct chemical shifts due to the asymmetric substitution pattern.

-

Methyl Carbon (C₈): The methyl carbon of the sulfonyl group is predicted around δ 44-46 ppm. This downfield shift, relative to a simple alkane, is due to the strong deshielding effect of the sulfonyl group.

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups within the molecule. The spectrum of this compound will be dominated by strong absorptions from the carbonyl (C=O) and sulfonyl (S=O) groups.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Weak | C-H Stretch | Aldehyde (Fermi Doublet) |

| 2850 - 2750 | Weak | C-H Stretch | Aldehyde (Fermi Doublet) |

| 1715 - 1695 | Strong | C=O Stretch | Aldehyde |

| 1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1320 - 1290 | Strong | Asymmetric SO₂ Stretch | Sulfone |

| 1160 - 1130 | Strong | Symmetric SO₂ Stretch | Sulfone |

| 780 - 740 | Strong | C-H Out-of-Plane Bend | Ortho-disubstitution |

| Note: These are typical ranges. Actual values may vary.[4][5][6] |

Expert Interpretation

-

Aldehyde Group: The two most diagnostic peaks for the aldehyde are the very strong C=O stretching absorption around 1700 cm⁻¹ and the pair of weak C-H stretching bands (a Fermi doublet) between 2750-2950 cm⁻¹. The presence of both features is conclusive evidence for an aldehyde.[6]

-

Sulfonyl Group: The methylsulfonyl group will give rise to two very strong and distinct stretching absorptions for the S=O bonds: an asymmetric stretch at higher wavenumber (1320-1290 cm⁻¹) and a symmetric stretch at lower wavenumber (1160-1130 cm⁻¹). The intensity of these bands is a key characteristic of sulfones.

-

Aromatic Ring: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a pair of bands in the 1600-1450 cm⁻¹ region. Furthermore, a strong band in the 780-740 cm⁻¹ region, arising from the out-of-plane bending of four adjacent C-H bonds, is highly characteristic of an ortho-disubstituted benzene ring.[7]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol for NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of at least 12 ppm.

-

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of at least 220 ppm.

-

Co-add a minimum of 1024 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Protocol for FT-IR Spectroscopy

-

Sample Preparation: As this compound is a solid, use an Attenuated Total Reflectance (ATR) accessory for analysis. Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final transmittance or absorbance spectrum.

Conclusion

The spectral analysis of this compound is defined by the powerful electronic and steric effects of its ortho-disposed aldehyde and methylsulfonyl functional groups. The ¹H NMR spectrum is characterized by a highly deshielded aldehyde proton and a complex pattern for four non-equivalent aromatic protons. The ¹³C NMR spectrum confirms the presence of eight unique carbon environments. Finally, the IR spectrum provides definitive evidence for the key functional groups, with strong, characteristic absorptions for the C=O and S=O bonds. This comprehensive guide, combining predicted data with expert interpretation and comparative analysis, serves as a vital resource for the unambiguous identification and characterization of this important chemical compound.

References

- 1. Visualizer loader [nmrdb.org]

- 2. egpat.com [egpat.com]

- 3. CASPRE [caspre.ca]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylsulfonyl)benzaldehyde for Researchers and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of Pharmaceutical Intermediates

In the intricate process of drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility and stability form the bedrock upon which formulation, bioavailability, and ultimately, the clinical success of a drug product are built. This guide is dedicated to a molecule of significant interest in medicinal chemistry, 2-(Methylsulfonyl)benzaldehyde. As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its behavior in different solvent systems and under various stress conditions is paramount.

This document moves beyond a mere compilation of data. It is designed as a practical, in-depth resource for researchers, chemists, and formulation scientists. We will delve into the theoretical underpinnings of solubility and stability, provide field-proven experimental protocols for their determination, and offer insights into the interpretation of the resulting data. Where direct experimental data for this compound is not publicly available, we will leverage established knowledge from structurally similar molecules, particularly its isomer, 4-(Methylsulfonyl)benzaldehyde, to provide a robust predictive framework and guide for empirical studies.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its processing, formulation, and in vivo performance. Poor solubility can lead to challenges in synthesis, purification, and the development of bioavailable dosage forms.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a polar molecule, its solubility will be dictated by its ability to engage in dipole-dipole interactions, and potentially hydrogen bonding, with the solvent molecules. The presence of the electron-withdrawing sulfonyl group and the polar aldehyde group contributes to its overall polarity.

Predictive Solubility Analysis based on Structural Analogs

While specific quantitative solubility data for this compound is scarce in the public domain, extensive studies on its isomer, 4-(Methylsulfonyl)benzaldehyde, provide a valuable predictive tool. The primary difference between the two isomers is the position of the methylsulfonyl group on the benzene ring (ortho vs. para). This positional change can influence crystal lattice energy and steric hindrance, which in turn affects solubility. However, the general trends in solubility across different solvent classes are expected to be similar.

Experimental data for 4-(Methylsulfonyl)benzaldehyde shows that its solubility increases with temperature in a range of organic solvents. The solubility follows the general order: acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol.[1][2][3] This suggests that polar aprotic solvents and some polar protic solvents are effective at dissolving this class of compounds.

Table 1: Experimentally Determined Mole Fraction Solubility of 4-(Methylsulfonyl)benzaldehyde in Various Solvents at Different Temperatures[2]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | Toluene | Acetic Acid |

| 283.15 | 0.0458 | 0.0285 | 0.0195 | 0.0175 | 0.0215 | 0.1158 | 0.0958 | 0.0245 | 0.0658 |

| 288.15 | 0.0552 | 0.0345 | 0.0235 | 0.0215 | 0.0265 | 0.1358 | 0.1158 | 0.0295 | 0.0758 |

| 293.15 | 0.0658 | 0.0415 | 0.0285 | 0.0255 | 0.0325 | 0.1558 | 0.1358 | 0.0355 | 0.0858 |

| 298.15 | 0.0778 | 0.0495 | 0.0345 | 0.0305 | 0.0395 | 0.1758 | 0.1558 | 0.0425 | 0.0958 |

| 303.15 | 0.0918 | 0.0585 | 0.0415 | 0.0365 | 0.0475 | 0.1958 | 0.1758 | 0.0505 | 0.1058 |

| 308.15 | 0.1078 | 0.0685 | 0.0495 | 0.0435 | 0.0565 | 0.2158 | 0.1958 | 0.0595 | 0.1158 |

| 313.15 | 0.1258 | 0.0805 | 0.0585 | 0.0515 | 0.0665 | 0.2358 | 0.2158 | 0.0695 | 0.1258 |

| 318.15 | 0.1458 | 0.0945 | 0.0685 | 0.0605 | 0.0785 | 0.2558 | 0.2358 | 0.0805 | 0.1358 |

For this compound, it is hypothesized that the ortho-positioning of the bulky methylsulfonyl group may introduce some steric hindrance, potentially affecting the planarity of the molecule and its crystal packing. This could lead to a lower crystal lattice energy and, consequently, a slightly higher solubility compared to the para-isomer in some solvents. However, this remains a hypothesis that must be confirmed experimentally.

Experimental Protocol for Equilibrium Solubility Determination

The Shake-Flask method is the gold standard for determining equilibrium solubility. The following protocol is a robust starting point for characterizing this compound.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, toluene, ethyl acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time to reach equilibrium.

-

Sampling: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Section 2: Stability Profile and Degradation Pathway Analysis

Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis, formulation, and storage. Forced degradation, or stress testing, is a powerful tool to elucidate the intrinsic stability of a molecule.

Predicted Degradation Pathways

Based on the chemical structure of this compound and studies on related compounds, several degradation pathways can be anticipated:

-

Hydrolysis of the Sulfonyl Group: The methylsulfonyl group can be susceptible to hydrolysis, particularly under basic conditions, to yield 2-formylbenzenesulfonic acid.

-

Oxidation of the Aldehyde: The aldehyde functional group is prone to oxidation, which would convert it to 2-(methylsulfonyl)benzoic acid. This can be promoted by atmospheric oxygen, oxidizing agents, or light.

-

Cannizzaro Reaction: Under strong basic conditions, benzaldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (the Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid. In this case, it would produce 2-(methylsulfonyl)benzyl alcohol and 2-(methylsulfonyl)benzoic acid.

-

Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex reaction pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are designed to identify potential degradation products and pathways. The following protocol is based on the principles outlined in the ICH guidelines.

Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Photostability chamber

-

Oven

Workflow Diagram:

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Acidic Conditions:

-

Mix equal volumes of the stock solution and a solution of hydrochloric acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

-

Store the solution at an elevated temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before HPLC analysis.

-

-

Basic Conditions:

-

Mix equal volumes of the stock solution and a solution of sodium hydroxide (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH).

-

Store the solution at room temperature and withdraw samples at various time points. Due to the potential for rapid degradation, initial time points should be frequent (e.g., 0, 15, 30, 60 minutes).

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Conditions:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 6% H₂O₂ to achieve a final concentration of 3%).

-

Store at room temperature and protected from light.

-

Withdraw samples at various time points.

-

-

Thermal Stress:

-

Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in an oven.

-

For the solid, periodically dissolve a weighed amount in a solvent for analysis.

-

For the solution, withdraw samples at various time points.

-

-

Photostability:

-

Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method with a photodiode array (PDA) detector. A stability-indicating method is one that can separate the parent compound from all its degradation products.

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

-

For the identification of unknown degradation products, LC-MS/MS or GC-MS analysis can be employed.[4][5][6]

-

Section 3: Analytical Methodologies

Robust analytical methods are crucial for the accurate quantification of this compound in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Development of a Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.

Starting HPLC Parameters:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm (or a wavelength of maximum absorbance for this compound)

-

Injection Volume: 10 µL

Method Development and Validation:

-

Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and any degradation peaks observed in the forced degradation samples.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Section 4: Data Interpretation and Conclusion

The data generated from these studies will provide a comprehensive physicochemical profile of this compound.

-

Solubility Data: The solubility data will guide the selection of appropriate solvents for synthesis, purification (e.g., crystallization), and formulation. For example, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be a good candidate for recrystallization.[7][8]

-

Stability Data: The stability data will inform the handling and storage conditions for the compound. If it is found to be sensitive to light, it should be stored in amber containers. If it is unstable in basic conditions, pH control will be critical in subsequent processing steps. The identification of degradation products is crucial for setting impurity specifications in the final API.

References

- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of the HPLC method for benzalkonium chloride determination in aerosol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 8. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Reactive Functional Groups in 2-(Methylsulfonyl)benzaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive exploration of the chemical reactivity of 2-(Methylsulfonyl)benzaldehyde, a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry. The strategic placement of a potent electron-withdrawing methylsulfonyl group ortho to an aldehyde functionality creates a unique electronic and steric environment, modulating the reactivity of each group and the aromatic scaffold. This document will dissect the individual and synergistic behaviors of these functional groups, offering field-proven insights and detailed experimental protocols for key transformations.

Part 1: The Aldehyde Moiety: An Electrophilic Hub Activated by Ortho-Sulfonyl Influence

The aldehyde functional group is the primary center of reactivity in this compound, serving as a key electrophilic site for a multitude of nucleophilic addition reactions.

Electronic Profile and Enhanced Electrophilicity

The inherent reactivity of an aldehyde is dictated by the polarization of the carbon-oxygen double bond, which imparts a significant partial positive charge on the carbonyl carbon.[1][2] This makes it a prime target for nucleophiles. In the case of benzaldehyde, this electrophilicity is somewhat attenuated by resonance stabilization from the aromatic ring.[2][3]

However, the placement of a methylsulfonyl group at the ortho position dramatically alters this electronic landscape. The sulfonyl group is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative resonance effect (-M). This potent electron withdrawal from the aromatic ring significantly reduces electron density at the carbonyl carbon of the aldehyde, thereby increasing its partial positive charge and rendering it substantially more electrophilic than the carbonyl carbon in unsubstituted benzaldehyde. This heightened electrophilicity translates to a greater susceptibility to nucleophilic attack.[4]

Steric Considerations: The Ortho-Effect

While the electronic effects of the ortho-methylsulfonyl group are activating for nucleophilic addition to the aldehyde, steric hindrance can play a role in modulating reactivity, particularly with bulky nucleophiles. The spatial proximity of the sulfonyl group to the aldehyde can impede the trajectory of incoming nucleophiles, potentially slowing reaction rates compared to its para-substituted isomer, 4-(methylsulfonyl)benzaldehyde. This interplay between electronic activation and steric hindrance is a critical consideration in synthetic design.

Key Synthetic Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

1.3.1. Knoevenagel Condensation

The Knoevenagel condensation is a robust method for the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product.[5] The reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

-

Materials: this compound, malononitrile, piperidine, ethanol.

-

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield (2-(methylsulfonyl)benzylidene)malononitrile.

-

Workflow for Knoevenagel Condensation

Caption: Workflow for the Knoevenagel condensation.

1.3.2. Wittig Reaction

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[6][7][8] It involves the reaction of the aldehyde with a phosphorus ylide, leading to the formation of a new carbon-carbon double bond with the expulsion of triphenylphosphine oxide.

Experimental Protocol: Wittig Reaction of this compound

-

Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), this compound.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 equiv) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(methylsulfonyl)styrene.

-

Workflow for Wittig Reaction

Caption: Experimental workflow for the Wittig reaction.

1.3.3. Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[9][10][11] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination of this compound

-

Materials: this compound, a primary or secondary amine (e.g., benzylamine), sodium triacetoxyborohydride (STAB), dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in DCM.

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

-